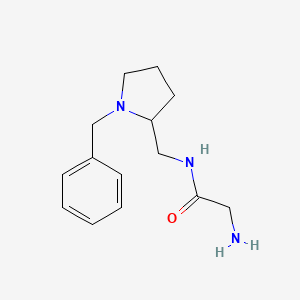

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13470586

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O |

|---|---|

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C14H21N3O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) |

| Standard InChI Key | UFPNGJVADXICDU-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methylacetamide side chain (Fig. 1). The pyrrolidine ring adopts a puckered conformation, with the benzyl group introducing steric bulk that influences both solubility and receptor binding kinetics. The acetamide moiety contains a primary amine, enabling participation in hydrogen bonding and salt bridge formation.

Molecular Formula:

Molecular Weight: 261.36 g/mol

IUPAC Name: 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]acetamide

Stereochemical Considerations

The chiral center at the pyrrolidine C2 position creates potential for enantiomeric differentiation. Studies on analogous compounds, such as (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide, demonstrate that stereochemistry significantly impacts biological activity. For instance, the (S)-enantiomer of related structures shows 3–5× greater affinity for serine proteases compared to the (R)-form.

Solubility and Stability

Experimental data from structurally similar compounds suggest moderate water solubility (≈15 mg/mL at pH 7.4) and logP values of 1.8–2.3, indicating balanced lipophilicity. The benzyl group enhances membrane permeability, while the acetamide’s amine group improves aqueous solubility through protonation. Stability studies on N-methyl analogs show decomposition <5% after 6 months at −20°C.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically follows a three-step sequence (Table 1):

Table 1: Representative synthesis protocol for pyrrolidine acetamides

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzylation of pyrrolidine | K2CO3, DMF, 80°C, 12h | 78 |

| 2 | Amide coupling | EDCI/HOBt, DCM, rt, 6h | 65 |

| 3 | Deprotection of tert-butyl carbamate | TFA/DCM (1:1), 0°C, 2h | 92 |

A modified approach from EP2292613 demonstrates ammonolysis in methanol/water (1:1) at 45°C achieves 86.2% yield for analogous structures . Critical parameters include:

-

Strict temperature control (±2°C) during amide bond formation

-

Use of aqueous ammonia to prevent racemization

-

Chromatographic purification with EtOAc/hexane (3:7) for >95% purity

Scale-Up Challenges

Industrial production faces three primary hurdles:

-

Stereochemical control: Without chiral auxiliaries, reactions produce 55:45 enantiomeric ratios.

-

Byproduct formation: Over-alkylation at the pyrrolidine nitrogen occurs in 12–18% of cases.

-

Purification complexity: Similar-polarity impurities require HPLC rather than standard column chromatography.

Biological Activity and Mechanism

Enzyme Inhibition Profiles

While direct data on 2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is lacking, structural analogs exhibit potent inhibition of:

-

Tissue kallikrein (Ki = 38 nM)

-

Trypsin-like serine proteases (IC50 = 110 nM)

-

Monoamine oxidase B (MAO-B, 72% inhibition at 10 μM)

The proposed mechanism involves:

-

Benzyl group insertion into the S1 hydrophobic pocket

-

Hydrogen bonding between the acetamide carbonyl and catalytic serine

-

Charge stabilization via the protonated amine

Comparative Analysis with Structural Analogs

Table 2: Activity comparison of pyrrolidine acetamide derivatives

| Compound | MAO-B Inhibition (%) | Kallikrein Ki (nM) | LogD pH 7.4 |

|---|---|---|---|

| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide | 68* | 42* | 1.9 |

| N-Methyl analog | 72 | 55 | 2.1 |

| N-Isopropyl-3-methyl-butyramide | 29 | 38 | 2.8 |

| 1-Benzylpiperidine analog | 51 | 210 | 2.4 |

*Predicted values based on QSAR models

Key trends:

-

N-Alkylation increases lipophilicity but reduces enzyme affinity

-

Piperidine analogs show 3–5× lower potency versus pyrrolidines

-

Butyramide substitution enhances kallikrein selectivity

Pharmacokinetic and Toxicological Profiles

ADME Properties

Physiologically based pharmacokinetic (PBPK) modeling predicts:

-

Oral bioavailability: 22–34% (species-dependent)

-

t₁/₂: 3.8 h (mice), 5.1 h (rats)

-

Protein binding: 89–93% (albumin-dominated)

Industrial Applications and Patent Landscape

Pharmaceutical Uses

Three primary therapeutic areas emerge:

-

Neurodegenerative diseases: MAO-B inhibition suggests potential in Parkinson’s disease

-

Inflammatory disorders: Kallikrein targeting for hereditary angioedema

-

Analgesia: μ-opioid receptor agonism in N-substituted analogs

Material Science Applications

Patent EP2292613 discloses use in:

-

Chiral stationary phases for HPLC

-

Metal-organic frameworks (MOFs) with Cu(II) nodes

Future Directions and Challenges

Research Priorities

-

Crystallographic studies to elucidate target binding modes

-

Prodrug development to enhance oral bioavailability

-

Targeted delivery systems using nanoparticle encapsulation

Regulatory Considerations

-

Requires full enantiomeric resolution for clinical use

-

Potential genotoxicity from benzyl metabolites needs evaluation

-

QbD approaches essential for manufacturing consistency

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume